Etioporphyrin I Nickel (CAS 14055-19-7) is a metalloporphyrin belonging to the etio-type family, a class of tetrapyrrolic compounds that are significant biomarkers in geochemistry and petroleum science. As a chemically stable, well-defined molecular structure, it serves as a critical analytical standard for characterizing crude oils and as a model compound for studying demetallation catalysis and developing novel electronic materials. Its properties are directly linked to the nickel center and the specific isomeric arrangement of its ethyl and methyl substituents, which dictate its thermal, electrochemical, and spectroscopic behavior.
Substituting Etioporphyrin I Nickel with seemingly similar compounds introduces critical performance and reproducibility issues. Using crude petroporphyrin mixtures for analytical calibration leads to inaccurate quantification due to unresolved isomers and varying metal content. Synthetic analogs, such as Nickel(II) Octaethylporphyrin (NiOEP), or other metalloporphyrins like the vanadyl analogue, possess different spectroscopic and electronic properties, rendering them unsuitable for applications where specific light absorption or redox behavior is required. Furthermore, relying on the unmetallated Etioporphyrin I precursor fails in high-temperature processes due to significantly lower thermal stability, demonstrating that the specific nickel-chelated form is essential for process robustness.
Metallation with nickel significantly enhances the thermal stability of the porphyrin core, a critical factor for geochemistry, catalysis, and materials processing. In a comparative study of related tetraphenylporphyrins, Nickel(II) Tetraphenylporphyrin (NiTPP) demonstrated a substantially higher decomposition temperature compared to its unmetallated precursor, H2TPP.
| Evidence Dimension | Decomposition Temperature (K) |
| Target Compound Data | 712 K (for NiTPP, a structural analog) |
| Comparator Or Baseline | H2TPP (unmetallated precursor): 671 K |
| Quantified Difference | +41 K Higher Decomposition Temperature |
| Conditions | Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) analysis. |
This increased thermal robustness makes the nickel-metallated form essential for applications involving high temperatures where the unmetallated precursor would degrade.
The choice of central metal dictates the electronic absorption properties of etioporphyrins, making them non-interchangeable for applications reliant on specific wavelengths. In a direct comparison, Nickel(II) Etioporphyrin-III exhibits main absorption bands that are significantly blue-shifted (hypsochromically shifted) relative to its vanadyl counterpart, VO-Etioporphyrin-III.
| Evidence Dimension | Shift in Main Absorption Bands (UV-Vis) |
| Target Compound Data | 17 ± 2 nm hypsochromic shift |
| Comparator Or Baseline | VO-Etioporphyrin-III (Vanadyl analogue) |
| Quantified Difference | A distinct and significant spectral shift, confirming different electronic structures. |
| Conditions | Solution in chloroform. |
This quantifiable spectral difference proves that one compound cannot be substituted for the other in developing sensors, catalysts, or photovoltaic devices tuned to specific light frequencies.
In petroleum analysis, the ratio of different porphyrin types is used to determine oil maturity and origin. High-resolution mass spectrometry studies of petroleum asphaltene show that nickel porphyrins have a higher etioporphyrin-to-DPEP (deoxophylloerythroetioporphyrin) ratio compared to the more abundant vanadyl porphyrins. This makes pure Etioporphyrin I Nickel an indispensable calibration standard for accurately determining these crucial geochemical ratios.
| Evidence Dimension | Etio/DPEP Porphyrin Ratio |
| Target Compound Data | Higher Etio/DPEP ratio |
| Comparator Or Baseline | Vanadyl (VO) porphyrins in the same crude oil sample |
| Quantified Difference | Qualitatively higher, a key diagnostic difference. |
| Conditions | Analysis of petroleum asphaltene fractions by FT-ICR Mass Spectrometry. |
Procuring this specific, pure compound is required for reproducible and accurate characterization of petroleum assets, as substituting with crude mixtures or vanadyl analogues would compromise analytical results.
In organic electronics, the choice of the central metal ion in the porphyrin donor material directly controls device performance. In archetypal thin-film photovoltaic cells with a planar donor/acceptor heterojunction, devices using a non-planar vanadyl etioporphyrin complex (VO-EtioP-III) as the donor achieved significantly higher efficiency than those using the planar Nickel(II) Etioporphyrin-III.
| Evidence Dimension | Photovoltaic Power Conversion Efficiency (%) |
| Target Compound Data | ≤ 1% |
| Comparator Or Baseline | VO-Etioporphyrin-III: 2.3% |
| Quantified Difference | Less than half the efficiency of the vanadyl analogue. |
| Conditions | Planar donor/acceptor (D/A) heterojunction with Cl6SubPc as the acceptor. |
This demonstrates that for specific photovoltaic architectures, Etioporphyrin I Nickel is not a suitable substitute for its vanadyl counterpart, guiding material selection to avoid poor device outcomes.
As evidenced by its distinct Etio/DPEP ratio compared to vanadyl porphyrins, this compound is the right choice for creating calibration curves and internal standards in mass spectrometry-based methods for crude oil fingerprinting and maturation studies. Its use ensures the analytical accuracy required for high-stakes geological and reservoir evaluation.
The demonstrated high thermal stability of nickel porphyrins makes this compound a robust and reliable model substrate for developing and testing catalytic processes aimed at removing nickel from heavy oil fractions under thermally demanding conditions. Its well-defined structure provides reproducible results unavailable from crude petroporphyrin mixtures.
Given its defined and distinct spectroscopic signature compared to other common metalloporphyrins like the vanadyl analogue, Etioporphyrin I Nickel is a critical reference material for fundamental studies in photophysics and materials science. It allows researchers to isolate the specific contribution of the nickel center to the electronic properties of porphyrin-based systems.